molecular formula C14H13NO2S B2411642 (2E)-N-(3-methoxyphenyl)-3-(thiophen-2-yl)prop-2-enamide CAS No. 550314-95-9

(2E)-N-(3-methoxyphenyl)-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2411642
CAS No.: 550314-95-9
M. Wt: 259.32
InChI Key: ZZHFDDWZXMCBHX-BQYQJAHWSA-N
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Description

(2E)-N-(3-methoxyphenyl)-3-(thiophen-2-yl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with an alkene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3-methoxyphenyl)-3-(thiophen-2-yl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxyaniline and thiophene-2-carboxaldehyde.

    Formation of the Enamine: The reaction between 3-methoxyaniline and thiophene-2-carboxaldehyde under acidic or basic conditions forms the enamine intermediate.

    Amidation: The enamine intermediate is then reacted with an appropriate acylating agent, such as acetic anhydride, to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(3-methoxyphenyl)-3-(thiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the double bond or the amide group to their respective saturated forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated amides or alkanes.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of (2E)-N-(3-methoxyphenyl)-3-(thiophen-2-yl)prop-2-enamide would depend on its specific application. For instance, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(3-methoxyphenyl)-3-(furan-2-yl)prop-2-enamide: Similar structure but with a furan ring instead of a thiophene ring.

    (2E)-N-(3-methoxyphenyl)-3-(pyridin-2-yl)prop-2-enamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in (2E)-N-(3-methoxyphenyl)-3-(thiophen-2-yl)prop-2-enamide may impart unique electronic properties and reactivity compared to its analogs with furan or pyridine rings

Properties

IUPAC Name

(E)-N-(3-methoxyphenyl)-3-thiophen-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c1-17-12-5-2-4-11(10-12)15-14(16)8-7-13-6-3-9-18-13/h2-10H,1H3,(H,15,16)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHFDDWZXMCBHX-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C=CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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